molecular formula C17H19BrN2O3S B301820 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether

Cat. No.: B301820
M. Wt: 411.3 g/mol
InChI Key: AAALDJXKYMVZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxyphenyl group attached to a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product .

Chemical Reactions Analysis

4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The sulfonyl group may play a role in binding to these targets, while the piperazine ring provides structural stability .

Comparison with Similar Compounds

Similar compounds to 4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether include:

Properties

Molecular Formula

C17H19BrN2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine

InChI

InChI=1S/C17H19BrN2O3S/c1-23-16-6-4-15(5-7-16)19-10-12-20(13-11-19)24(21,22)17-8-2-14(18)3-9-17/h2-9H,10-13H2,1H3

InChI Key

AAALDJXKYMVZFK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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